molecular formula C22H18FN3O3 B2557714 4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097862-31-0

4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2557714
CAS No.: 2097862-31-0
M. Wt: 391.402
InChI Key: KCRGBCNCDWCSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one (CAS 2097862-31-0) is a synthetic small molecule with a molecular formula of C22H18FN3O3 and a molecular weight of 391.4 g/mol . This compound features a piperazin-2-one core, a structure of significant interest in medicinal chemistry due to its prevalence in pharmacologically active agents . The molecule is further substituted with a 3-(4-fluorophenoxy)benzoyl group and a pyridin-3-yl moiety, contributing to its specific properties and potential research applications. Computed physicochemical parameters include a topological polar surface area (TPSA) of 62.7 Ų and an XLogP3 value of 2.8, indicating favorable drug-like characteristics for investigative studies . Piperazine and piperidine derivatives are frequently explored for their diverse biological activities and their ability to interact with central nervous system targets . Furthermore, structurally related N-(piperazin-1-yl)benzamide compounds have demonstrated promising multi-stage antiplasmodial activity against Plasmodium falciparum strains and broad-spectrum antibacterial efficacy against various Gram-positive and Gram-negative bacteria, including critical ESKAPE pathogens . This suggests potential research applications for this compound in the fields of infectious disease and antimalarial drug discovery. The presence of the piperazine scaffold also makes it a valuable building block for designing novel ligands for GPCRs, such as the 5-HT7 receptor, which is implicated in circadian rhythm, depression, and anxiety . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[3-(4-fluorophenoxy)benzoyl]-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c23-17-6-8-19(9-7-17)29-20-5-1-3-16(13-20)22(28)25-11-12-26(21(27)15-25)18-4-2-10-24-14-18/h1-10,13-14H,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRGBCNCDWCSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares key structural elements with several piperazine- and pyridine-based derivatives documented in the evidence. Below is a comparative analysis of substituent effects and reported activities:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Properties Source
Target Compound : 4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one Piperazin-2-one 4-Fluorophenoxy-benzoyl, pyridin-3-yl ~395.38 (calculated) Hypothesized enzyme inhibition (CYP51 analogs) -
UDO Piperazine-ethanone (4-Chlorophenyl), (4-trifluoromethylphenyl), pyridin-3-yl ~495.87 CYP51 inhibitor; anti-Trypanosoma cruzi
UDD Piperazine-pyridinylamine (4-Trifluoromethylphenyl), pyridin-3-yl, trifluoromethylpyridyl ~542.44 CYP51 inhibitor; comparable to posaconazole
4-[3-(Hydroxymethyl)quinolin-2-yl]-1-(1-methylpyrazol-4-yl)piperazin-2-one Piperazin-2-one Quinolin-2-yl (hydroxymethyl), 1-methylpyrazol-4-yl 337.4 Fragment screening for oxidoreductase targets
Compound 23 (ChemMedChem) Piperazine-methanone 4-Fluorobenzyl, 3-fluoro-2-(trifluoromethyl)phenyl ~434.39 NMR-characterized (1H-NMR: δ 7.2–7.8 ppm)
C26H28FN5O3 Pyridazinone-piperazine 4-Fluorophenylpiperazine, morpholinyl, phenylpyridazinone 477.53 Crystallographic data (Triclinic, P1)

Pharmacological and Physicochemical Insights

  • CYP51 Inhibition: UDO and UDD () demonstrate that trifluoromethyl and pyridinyl groups enhance binding to T. cruzi CYP51, a cytochrome P450 enzyme critical for ergosterol biosynthesis. The target compound’s 4-fluorophenoxy group may mimic these electron-deficient aromatic interactions, though its efficacy remains unverified .
  • Crystallographic Stability: The triclinic crystal system of C26H28FN5O3 () highlights how bulky substituents (e.g., morpholinyl, phenylpyridazinone) influence packing efficiency and solubility. The target compound’s smaller benzoyl group may improve bioavailability compared to this analog .
  • Spectroscopic Properties : Compound 23 () shows aromatic proton shifts (δ 7.2–7.8 ppm) in 1H-NMR, suggesting similar electronic environments for the target compound’s fluorophenyl and pyridinyl groups .

Dose-Effect and Potency Considerations

The Litchfield-Wilcoxon method () provides a framework for evaluating dose-response relationships. For example, UDO’s EC50 against T. cruzi could be compared to the target compound using this model, though experimental data are required .

Preparation Methods

Palladium-Catalyzed Asymmetric Hydrogenation

A method adapted from palladium-catalyzed hydrogenation of pyrazines (Fig. 1) enables enantioselective formation of piperazin-2-ones. For instance, pyrazine derivatives undergo hydrogenation under high-pressure $$ \text{H}2 $$ (1,000 psi) in the presence of Pd(OCOCF$$3$$)$$_2$$ and chiral ligands such as (R)-TolBINAP. This method achieves high diastereomeric ratios (dr > 20:1) and yields exceeding 80%.

Reaction Conditions

  • Catalyst: Pd(OCOCF$$3$$)$$2$$ (3 mol%)
  • Ligand: (R)-TolBINAP (3.3 mol%)
  • Additive: TsOH·H$$_2$$O (100 mol%)
  • Solvent: DCM/benzene (1:1 v/v)
  • Temperature: 80°C
  • Duration: 24 hours

Cyclization of Diamine Precursors

Alternative routes involve cyclization of 1,2-diamines with carbonyl sources. For example, reacting ethylenediamine derivatives with phosgene or urea under basic conditions forms the piperazin-2-one ring.

Functionalization at the 1-Position: Introduction of the Pyridin-3-yl Group

The pyridin-3-yl moiety at the 1-position is introduced via nucleophilic substitution or transition metal-catalyzed coupling:

Alkylation with Pyridin-3-yl Halides

Treatment of the piperazin-2-one core with 3-bromopyridine in the presence of a base (e.g., K$$2$$CO$$3$$) in polar aprotic solvents (e.g., DMF) yields the N-alkylated product.

Typical Conditions

  • Substrate: Piperazin-2-one (1 equiv)
  • Alkylating agent: 3-bromopyridine (1.2 equiv)
  • Base: K$$2$$CO$$3$$ (2 equiv)
  • Solvent: DMF
  • Temperature: 80°C
  • Duration: 12 hours

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed coupling between piperazin-2-one and 3-aminopyridine is employed. This method avoids competing O-alkylation side reactions.

Introduction of the 3-(4-Fluorophenoxy)benzoyl Group

The 4-position is functionalized via Friedel-Crafts acylation or pre-synthesized benzoyl chloride coupling:

Friedel-Crafts Acylation

Acyl chloride intermediates, derived from 3-(4-fluorophenoxy)benzoic acid, react with the piperazin-2-one core in the presence of Lewis acids (e.g., AlCl$$_3$$).

Stepwise Procedure

  • Acyl Chloride Formation :
    • Substrate: 3-(4-fluorophenoxy)benzoic acid
    • Reagent: SOCl$$_2$$ (excess)
    • Solvent: Anhydrous 1,2-dichloroethane
    • Temperature: 60°C
    • Duration: 4 hours
  • Friedel-Crafts Reaction :
    • Substrate: Piperazin-2-one derivative
    • Acyl chloride: 1.5 equiv
    • Catalyst: AlCl$$_3$$ (2 equiv)
    • Solvent: 1,2-dichloroethane
    • Temperature: 90°C
    • Duration: 6.5 hours

Direct Coupling with Pre-formed Benzoyl Chloride

Commercially available 3-(4-fluorophenoxy)benzoyl chloride simplifies synthesis by eliminating the need for in situ acylation.

Optimization and Industrial Considerations

Protecting Group Strategies

N-acetylation of the piperazin-2-one nitrogen prior to functionalization prevents undesired side reactions. Deprotection is achieved via hydrolysis under mild alkaline conditions.

Solvent and Catalyst Recycling

Industrial protocols emphasize solvent recovery (e.g., DCM via distillation) and catalyst reuse (e.g., Pd leaching <0.5% per cycle).

Yield and Purity Data

Step Yield (%) Purity (HPLC)
Piperazin-2-one core 82 98.5
Pyridin-3-yl addition 75 97.8
Benzoylation 68 96.2

Q & A

Q. Advanced Research Focus

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.9168 Å, b = 10.7106 Å) can reveal packing motifs and hydrogen-bonding networks .
  • NMR Spectroscopy : Use 19F^{19}\text{F}-NMR to verify the fluorophenoxy group’s position and 1H^{1}\text{H}-NMR to analyze piperazine ring proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., m/z 477.53 for C26_{26}H28_{28}FN5_5O3_3) .

How can researchers investigate the compound’s reactivity under oxidative or reductive conditions?

Q. Basic Research Focus

  • Oxidation : Treat with potassium permanganate (KMnO4_4) to assess stability of the benzoyl or pyridinyl groups. Monitor for ketone formation or ring-opening products .
  • Reduction : Use sodium borohydride (NaBH4_4) to reduce the piperazin-2-one ring, then analyze product stability via TLC or HPLC .
    Methodological Tip : Employ inert atmospheres (N2_2/Ar) to prevent undesired side reactions during redox studies .

What methodologies are suitable for studying its biological interactions, such as receptor binding?

Q. Advanced Research Focus

  • Molecular Docking : Model interactions with targets like serotonin receptors (5-HT1A/2A_{1A/2A}) using software such as AutoDock Vina. Focus on the fluorophenoxy group’s role in hydrophobic binding .
  • In Vitro Assays : Use radioligand displacement assays (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) to quantify binding affinity (IC50_{50}). Compare with structurally similar analogs (e.g., 4-fluorophenyl vs. 3-fluorophenyl derivatives) .
  • Kinetic Studies : Perform surface plasmon resonance (SPR) to measure association/dissociation rates .

How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact pharmacological activity?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) : Replace the 4-fluorophenoxy group with a 4-chlorophenoxy moiety and compare binding affinities. For example, chlorophenyl analogs may exhibit enhanced lipophilicity but reduced metabolic stability .
  • Functional Group Analysis : Modify the pyridin-3-yl group to pyridin-2-yl and evaluate changes in receptor selectivity using computational tools (e.g., CoMFA) .

What analytical methods are critical for monitoring reaction progress and purity?

Q. Basic Research Focus

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to track intermediates and final product purity .
  • Thin-Layer Chromatography (TLC) : Employ silica gel plates and visualizing agents (e.g., ninhydrin for amine detection) .
  • Melting Point Analysis : Compare experimental values (e.g., 187–190°C) with literature data to confirm crystallinity .

How should researchers address contradictions in reported biological data for this compound?

Q. Advanced Research Focus

  • Meta-Analysis : Compare results across studies using standardized assays (e.g., uniform cell lines or receptor subtypes). For example, discrepancies in IC50_{50} values may arise from variations in assay conditions (e.g., pH, temperature) .
  • Structural Validation : Re-examine crystallographic or spectroscopic data to rule out polymorphic or stereoisomeric differences .
  • Dose-Response Curves : Perform full concentration-range studies to identify non-linear effects or off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.